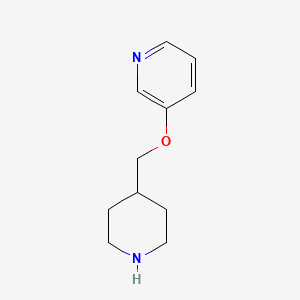

3-(Piperidin-4-ylmethoxy)pyridin

Übersicht

Beschreibung

3-(Piperidin-4-ylmethoxy)pyridine is a chemical compound known for its role as a potent inhibitor of lysine-specific demethylase 1 (LSD1).

Wissenschaftliche Forschungsanwendungen

3-(Piperidin-4-ylmethoxy)pyridine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its role in inhibiting LSD1, which is involved in gene expression regulation.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit LSD1, which is overexpressed in certain cancers.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Wirkmechanismus

Target of Action

The primary target of 3-(Piperidin-4-ylmethoxy)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a crucial role in maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), which is a key factor in gene expression regulation and cancer initiation .

Mode of Action

3-(Piperidin-4-ylmethoxy)pyridine interacts with LSD1 as a potent inhibitor, with Ki values as low as 29 nM . It exhibits high selectivity (>160×) against related monoamine oxidase A and B . The compound is suggested to be a competitive inhibitor against a dimethylated H3K4 substrate .

Biochemical Pathways

The inhibition of LSD1 by 3-(Piperidin-4-ylmethoxy)pyridine affects the methylation levels of histone H3K4 . This disruption can lead to changes in gene expression regulation, which can have downstream effects on various biological processes, including cell proliferation .

Pharmacokinetics

The compound’s potent inhibitory action and high selectivity suggest that it may have favorable pharmacokinetic properties .

Result of Action

The potent LSD1 inhibitors, such as 3-(Piperidin-4-ylmethoxy)pyridine, can increase cellular H3K4 methylation . They strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM, while they have negligible effects on normal cells .

Biochemische Analyse

Biochemical Properties

3-(Piperidin-4-ylmethoxy)pyridine functions as a potent inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is responsible for demethylating histone H3 at lysine 4 (H3K4), a modification associated with active gene transcription. By inhibiting LSD1, 3-(Piperidin-4-ylmethoxy)pyridine increases the methylation levels of H3K4, thereby promoting gene expression . This compound exhibits high selectivity for LSD1 over related enzymes such as monoamine oxidase A and B, with Ki values as low as 29 nM . Enzyme kinetics and docking studies suggest that 3-(Piperidin-4-ylmethoxy)pyridine acts as a competitive inhibitor against a dimethylated H3K4 substrate .

Cellular Effects

3-(Piperidin-4-ylmethoxy)pyridine has been shown to significantly impact various cellular processes. By inhibiting LSD1, it increases the methylation of H3K4, which in turn affects gene expression and cellular proliferation. This compound has demonstrated strong antiproliferative effects on several leukemia and solid tumor cell lines, with EC50 values as low as 280 nM . Interestingly, 3-(Piperidin-4-ylmethoxy)pyridine has negligible effects on normal cells, highlighting its potential as a targeted cancer therapy .

Molecular Mechanism

At the molecular level, 3-(Piperidin-4-ylmethoxy)pyridine exerts its effects by binding to the active site of LSD1, thereby preventing the enzyme from interacting with its histone substrates. This binding interaction is competitive, as the compound competes with the dimethylated H3K4 substrate for the active site of LSD1 . The inhibition of LSD1 leads to an increase in H3K4 methylation, which promotes the transcription of genes associated with cell differentiation and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Piperidin-4-ylmethoxy)pyridine have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to 3-(Piperidin-4-ylmethoxy)pyridine can lead to sustained increases in H3K4 methylation and prolonged antiproliferative effects on cancer cells . The compound’s stability and activity may be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of 3-(Piperidin-4-ylmethoxy)pyridine vary with different dosages. At lower doses, the compound effectively inhibits LSD1 and increases H3K4 methylation without causing significant toxicity . At higher doses, 3-(Piperidin-4-ylmethoxy)pyridine can exhibit toxic effects, including weight loss and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes .

Metabolic Pathways

3-(Piperidin-4-ylmethoxy)pyridine is involved in metabolic pathways related to histone modification and gene expression. The compound interacts with LSD1, an enzyme that demethylates histone H3 at lysine 4 . By inhibiting LSD1, 3-(Piperidin-4-ylmethoxy)pyridine affects the methylation status of histones, thereby influencing gene transcription and cellular metabolism . The compound’s metabolism and clearance from the body are also important considerations for its therapeutic use .

Transport and Distribution

Within cells and tissues, 3-(Piperidin-4-ylmethoxy)pyridine is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components . Studies have shown that 3-(Piperidin-4-ylmethoxy)pyridine can accumulate in specific tissues, which may enhance its therapeutic effects but also pose risks of localized toxicity .

Subcellular Localization

The subcellular localization of 3-(Piperidin-4-ylmethoxy)pyridine is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with LSD1 and histone proteins . This localization is facilitated by targeting signals and post-translational modifications that direct 3-(Piperidin-4-ylmethoxy)pyridine to specific nuclear compartments . The compound’s nuclear localization is essential for its role in modulating gene expression and cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethoxy)pyridine typically involves the reaction of 4-piperidinemethanol with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 3-(Piperidin-4-ylmethoxy)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperidin-4-ylmethoxy)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of 3-(Piperidin-4-ylmethoxy)pyridine.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

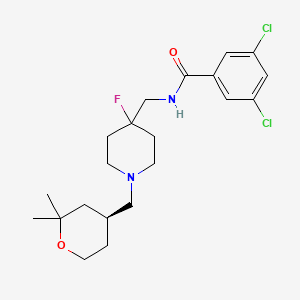

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Piperidin-4-ylmethoxy)pyridine

- 4-(Piperidin-4-ylmethoxy)pyrazine

- 4-(Piperidin-4-ylmethoxy)benzonitrile

Uniqueness

3-(Piperidin-4-ylmethoxy)pyridine is unique due to its specific inhibition of LSD1, which makes it a valuable compound in the development of targeted anticancer therapies. Its structure allows for selective binding to the active site of LSD1, providing a mechanism for precise modulation of gene expression .

Eigenschaften

IUPAC Name |

3-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-11(8-13-5-1)14-9-10-3-6-12-7-4-10/h1-2,5,8,10,12H,3-4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFFKDBLNXCYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649878 | |

| Record name | 3-[(Piperidin-4-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933758-81-7 | |

| Record name | 3-[(Piperidin-4-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(piperidin-4-ylmethoxy)pyridine interact with LSD1 and what are the downstream effects of this interaction?

A1: 3-(Piperidin-4-ylmethoxy)pyridine derivatives act as competitive inhibitors of LSD1. [] This means they compete with the natural substrate, dimethylated histone H3 lysine 4 (H3K4), for binding to the enzyme's active site. [] By blocking LSD1 activity, these compounds prevent the removal of methyl groups from H3K4. This leads to increased levels of methylated H3K4 in cells, which can impact gene expression and ultimately inhibit the proliferation of certain cancer cells. []

Q2: What is known about the Structure-Activity Relationship (SAR) of 3-(piperidin-4-ylmethoxy)pyridine derivatives in relation to their LSD1 inhibitory activity?

A2: While the provided research [] doesn't detail specific SAR studies, it highlights that modifications to the 3-(piperidin-4-ylmethoxy)pyridine scaffold led to the development of compounds with varying potencies against LSD1. Some of these modifications resulted in compounds with Ki values as low as 29 nM, indicating strong inhibitory activity. [] Further research exploring different substituents and their impact on binding affinity, selectivity, and cellular activity would be valuable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265268.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate](/img/structure/B1265270.png)

![N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide](/img/structure/B1265284.png)